![molecular formula C20H16N4O3 B14134675 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3aS,6aR)-3-(1,3-dimethylpyrazol-4-yl)-5-naphthalen-1-yl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione” is a complex organic molecule that features a unique combination of pyrazole, naphthalene, and oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, pyrazole derivatives, and oxazole precursors. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Naphthalene Derivative Synthesis: Naphthalene derivatives can be synthesized through Friedel-Crafts acylation or alkylation reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS,6aR)-3-(1,3-dimethylpyrazol-4-yl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
- (3aS,6aR)-3-(1,3-dimethylpyrazol-4-yl)-5-benzyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity.
Propiedades
Fórmula molecular |
C20H16N4O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-(1,3-dimethylpyrazol-4-yl)-5-naphthalen-1-yl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C20H16N4O3/c1-11-14(10-23(2)21-11)17-16-18(27-22-17)20(26)24(19(16)25)15-9-5-7-12-6-3-4-8-13(12)15/h3-10,16,18H,1-2H3 |
Clave InChI |
WYVFDGXPLOJJKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C2=NOC3C2C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


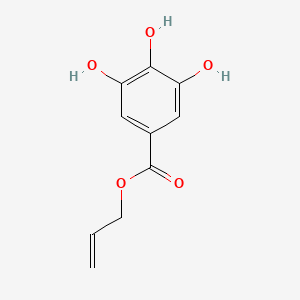
![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)
![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide](/img/structure/B14134632.png)
![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)
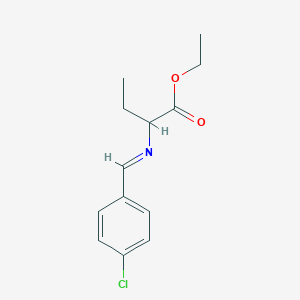
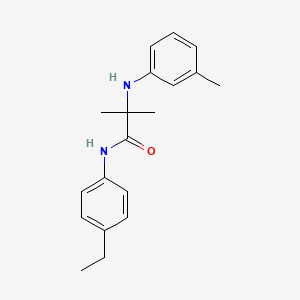
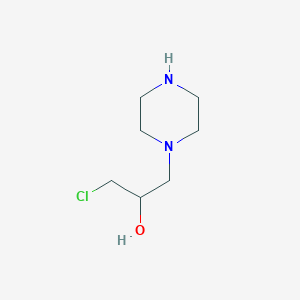

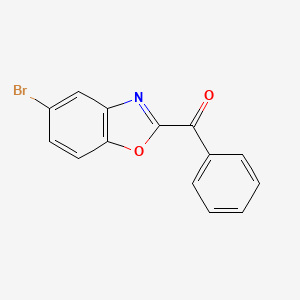
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)

![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
